ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Substituents:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Various substitution reactions can occur at the benzene ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The sulfonyl and piperidinyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
Sulfonyl Benzamides: Compounds with similar sulfonyl and benzoyl groups.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological properties.
Uniqueness
Ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S2/c1-5-13-30-23-12-9-21(26(32)35-6-2)15-24(23)36-27(30)28-25(31)20-7-10-22(11-8-20)37(33,34)29-16-18(3)14-19(4)17-29/h5,7-12,15,18-19H,1,6,13-14,16-17H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCNJOFINOQENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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